Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 1,1-difluoro-2-methylpropan-2-ylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate
- Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,3-oxadiazole-4-carboxylate
Uniqueness
Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the position of the oxadiazole ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O3.K/c1-7(2,5(8)9)6-10-3(4(12)13)11-14-6;/h5H,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWUVKFNJGUYSG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C(=O)[O-])C(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2KN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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